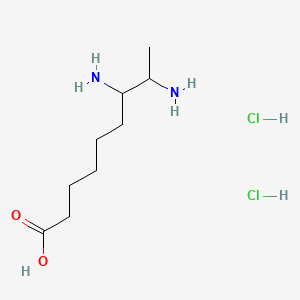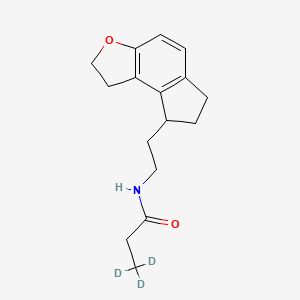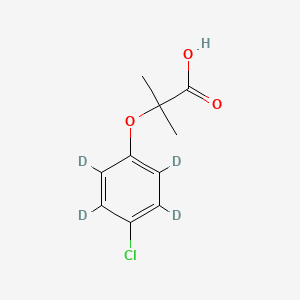
Clofibric-d4 Acid
Overview
Description
Clofibric Acid-d4 is a deuterium-labeled analog of Clofibric Acid, a compound known for its role as a lipid regulator. Clofibric Acid is the active metabolite of several lipid-lowering agents, including Clofibrate, Etofibrate, and Etofyllinclofibrate. It functions as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), exhibiting hypolipidemic effects. Clofibric Acid is also utilized as an herbicide .
Mechanism of Action
Target of Action
Clofibric-d4 Acid, a deuterium-labeled form of Clofibric Acid , is an active metabolite of lipid regulators such as Clofibrate, Etofibrate, and Etofyllinclofibrate . Its primary target is the peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a nuclear receptor that plays a crucial role in regulating the metabolism of fats, including processes like β-oxidation and adipogenesis .
Mode of Action
this compound, similar to its parent compound Clofibric Acid, acts as an agonist of PPARα . It increases the activity of extrahepatic lipoprotein lipase (LL), leading to an increase in lipoprotein triglyceride lipolysis . This process results in the degradation of chylomicrons, conversion of very low-density lipoproteins (VLDLs) to low-density lipoproteins (LDLs), and conversion of LDLs to high-density lipoproteins (HDLs) . This action is accompanied by a slight increase in the secretion of lipids into the bile and ultimately the intestine .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By increasing the activity of lipoprotein lipase, it promotes the conversion of VLDL to LDL, thereby reducing the level of VLDL . This process also leads to an increase in the level of HDL . The compound’s action on these lipid metabolic pathways contributes to its hypolipidemic effects .
Pharmacokinetics
The pharmacokinetics of this compound are expected to be similar to those of Clofibric Acid. Clofibric Acid is known to have a high protein binding rate, variable at therapeutic concentrations . It is metabolized through hydrolysis to clofibric acid and hepatic glucuronidation . The elimination half-life is highly variable, with an average of 18-22 hours, and it is prolonged in renal failure . The compound is primarily excreted renally, accounting for 95 to 99% of excretion .
Result of Action
The action of this compound at the molecular and cellular level results in a decrease in serum lipids by reducing the VLDL fraction rich in triglycerides . Serum cholesterol may also decrease, particularly in patients whose cholesterol elevation is due to the presence of intermediate-density lipoproteins (IDLs) as a result of Type III hyperlipoproteinemia . The reduction of triglycerides in some patients may be associated with an increase in ldl cholesterol .
Biochemical Analysis
Biochemical Properties
Clofibric-d4 Acid interacts with various enzymes and proteins, particularly those involved in lipid metabolism. It is a PPARα agonist, exhibiting hypolipidemic effects . PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, including those encoding for enzymes involved in fatty acid oxidation .
Cellular Effects
This compound influences cell function by modulating lipid metabolism. By activating PPARα, it can alter cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce serum cholesterol, phospholipid, and triglyceride levels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PPARα, acting as an agonist . This binding leads to the activation of PPARα, which in turn regulates the transcription of genes involved in lipid metabolism. This can result in changes in gene expression, enzyme activation or inhibition, and alterations in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows a high removal efficiency but a low mineralization rate within a 120-minute treatment . This suggests that the effects of this compound can change over time, potentially due to its stability, degradation, or long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, dietary administration of Clofibric Acid (the non-deuterated form) at concentrations ranging from 0.067% to 0.22% has been shown to reduce serum cholesterol, phospholipid, and triglyceride levels in rats .
Metabolic Pathways
This compound is involved in lipid metabolism pathways. It interacts with enzymes involved in these pathways, such as those involved in fatty acid oxidation . By activating PPARα, it can influence metabolic flux and metabolite levels .
Subcellular Localization
Given its role as a PPARα agonist, it is likely to be found in the nucleus where it can influence gene transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clofibric Acid-d4 is synthesized by incorporating deuterium into Clofibric Acid. The process involves the deuteration of the hydrogen atoms in the compound. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods: Industrial production of Clofibric Acid-d4 follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuteration. The purity of the final product is critical, and it is often achieved through multiple purification steps, including crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Clofibric Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert Clofibric Acid-d4 into alcohols or other reduced forms.
Substitution: The aromatic ring in Clofibric Acid-d4 can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Clofibric Acid-d4 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard for the quantification of Clofibric Acid in various samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Pharmacokinetics: Employed in studies to understand the metabolic and pharmacokinetic profiles of Clofibric Acid and its derivatives.
Environmental Science: Utilized in research on the environmental fate and biodegradation of Clofibric Acid, particularly in wastewater treatment studies
Comparison with Similar Compounds
Clofibrate: The parent compound of Clofibric Acid, used as a lipid-lowering agent.
Etofibrate: Another lipid regulator that metabolizes into Clofibric Acid.
Etofyllinclofibrate: A compound with similar hypolipidemic effects, also metabolizing into Clofibric Acid
Uniqueness: Clofibric Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in scientific research .
Properties
IUPAC Name |
2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCGAZHTZHNUAI-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC(C)(C)C(=O)O)[2H])[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724530 | |
| Record name | 2-{[4-Chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184991-14-7 | |
| Record name | 2-{[4-Chloro(~2~H_4_)phenyl]oxy}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


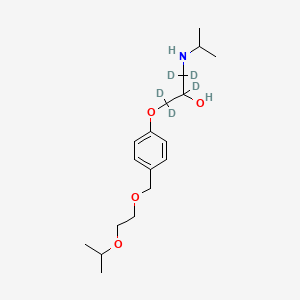
![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B562893.png)
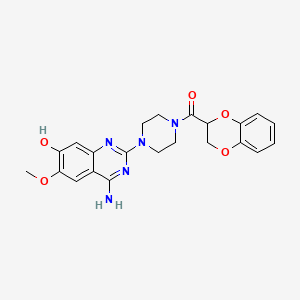

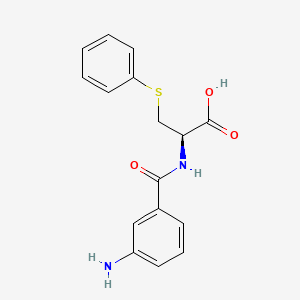

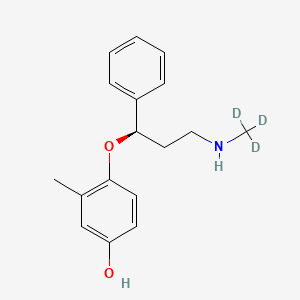
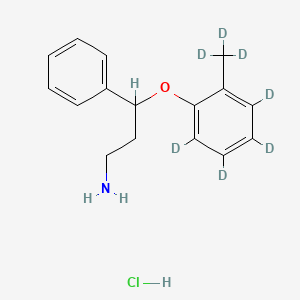
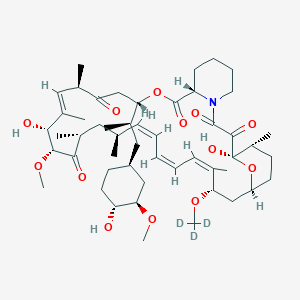
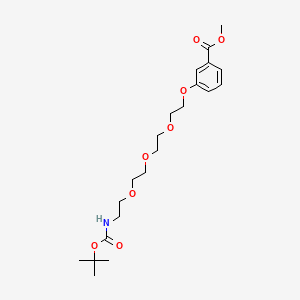
![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)
![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa- 12,16-diazanonadecan-19-oate](/img/structure/B562909.png)
